molecular formula C8H5N3O3 B11905961 5-nitroquinoxalin-2(3H)-one

5-nitroquinoxalin-2(3H)-one

Cat. No.: B11905961
M. Wt: 191.14 g/mol
InChI Key: RARATSJYDUIPMK-UHFFFAOYSA-N
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Description

5-nitroquinoxalin-2(3H)-one: is a nitrogen-containing heterocyclic compound with a nitro group at the 5-position of the quinoxalin-2(3H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroquinoxalin-2(3H)-one typically involves the nitration of quinoxalin-2(3H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the phenyl ring at the C5 position, yielding this compound in moderate to good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-nitroquinoxalin-2(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 5-aminoquinoxalin-2(3H)-one.

    Substitution: Various substituted quinoxalin-2(3H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-nitroquinoxalin-2(3H)-one is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown cytotoxic effects against various cancer cell lines .

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-nitroquinoxalin-2(3H)-one and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

    7-nitroquinoxalin-2(3H)-one: Another regioisomer with the nitro group at the 7-position.

    5-aminoquinoxalin-2(3H)-one: The reduced form of 5-nitroquinoxalin-2(3H)-one.

    2,3-dimethyl-5-nitroquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 5-position allows for selective reactions and interactions that are distinct from other regioisomers and derivatives .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-nitro-3H-quinoxalin-2-one

InChI

InChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-3H,4H2

InChI Key

RARATSJYDUIPMK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C=CC=C(C2=N1)[N+](=O)[O-]

Origin of Product

United States

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